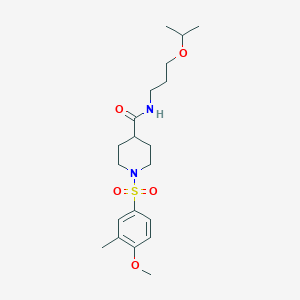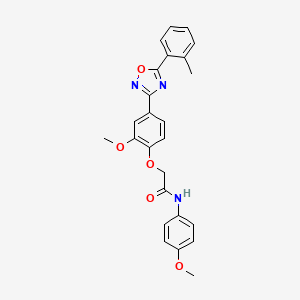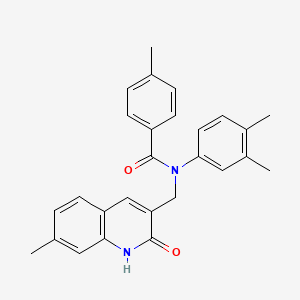
4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as EMOB, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to have antioxidant properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its specificity towards certain enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation is that its effectiveness may vary depending on the type of cancer or disease being studied.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its effectiveness in clinical trials. Additionally, this compound could be further studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for its therapeutic applications in the treatment of cancer and inflammation-related diseases. Its specificity towards certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves several steps, including the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 4-bromo-N-ethoxybenzamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential therapeutic applications, especially in the treatment of cancer and inflammation-related diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-23-16-10-6-13(7-11-16)17(22)20-15-8-4-14(5-9-15)18-19-12(2)21-24-18/h4-11H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVMIPNSEMOGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

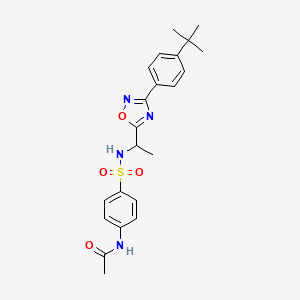
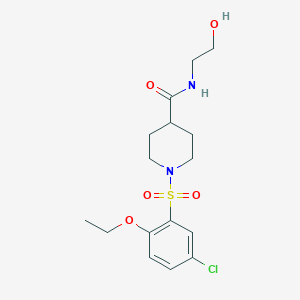


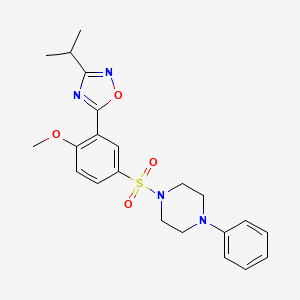
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
